molecular formula C14H20FNO4S2 B2762676 1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797870-51-9

1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No. B2762676
M. Wt: 349.44
InChI Key: IWAPGJQMTVZCCY-UHFFFAOYSA-N
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Description

The compound “1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a complex organic molecule. It contains a 3-fluorobenzyl group and an isobutylsulfonyl group attached to an azetidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, the synthesis of similar compounds often involves reactions of sulfonyl chlorides with amines .

Scientific Research Applications

Antitumor Applications

Sulfonamide derivatives, including those related to "1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine", have shown promise as antitumor agents. Research has demonstrated that certain halogenated sulfonamides can inhibit tumor-associated carbonic anhydrase IX, a protein implicated in cancer progression. These inhibitors offer a potential pathway for designing selective antitumor agents with minimal side effects Ilies et al., 2003. Furthermore, sulfonamide derivatives incorporating 5-fluorouracil and nitrogen mustard have been synthesized and evaluated for their antitumor activity, showing high therapeutic indices and suggesting their potential as effective antitumor drugs with low toxicity Huang et al., 2001.

Antibacterial Applications

In the context of antibacterial applications, new quinolone derivatives utilizing azetidine and sulfonamide frameworks have been developed. These compounds have exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolones. This highlights the potential of sulfonamide-based azetidine derivatives in addressing antibiotic resistance Ikee et al., 2007; Ikee et al., 2008.

Drug Synthesis and Molecular Imaging

"Sulfonamides incorporating fluorine" have been identified as effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis, demonstrating the versatility of sulfonamide derivatives in drug development for bacterial infections Ceruso et al., 2014. Additionally, the synthesis and characterization of fluorescent ligands for the norepinephrine transporter, incorporating sulfonamide moieties, suggest their utility in neuroblastoma imaging, further underlining the broad applicability of sulfonamide derivatives in therapeutic and diagnostic contexts Hadrich et al., 1999.

properties

IUPAC Name

1-[(3-fluorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4S2/c1-11(2)9-21(17,18)14-7-16(8-14)22(19,20)10-12-4-3-5-13(15)6-12/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAPGJQMTVZCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

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